![molecular formula C12H14F4N2 B1449643 1-{[3-フルオロ-5-(トリフルオロメチル)フェニル]メチル}ピペラジン CAS No. 1545452-71-8](/img/structure/B1449643.png)

1-{[3-フルオロ-5-(トリフルオロメチル)フェニル]メチル}ピペラジン

説明

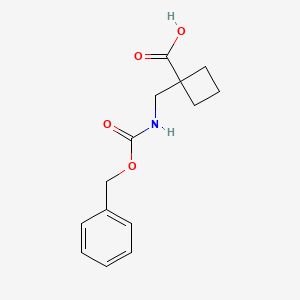

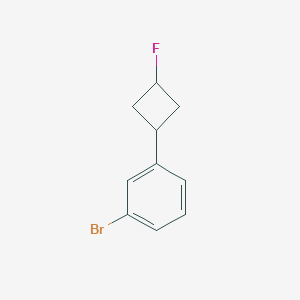

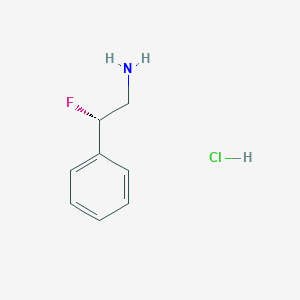

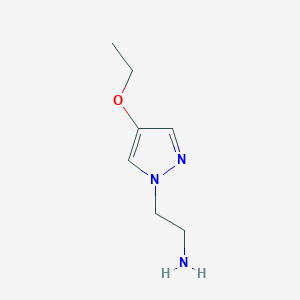

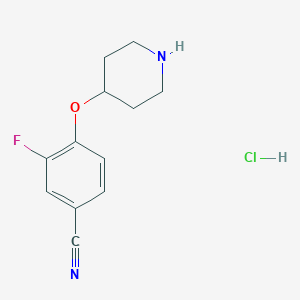

“1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine” is a chemical compound with the molecular formula C12H15F3N2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine” consists of a piperazine ring attached to a phenyl ring via a methylene bridge. The phenyl ring carries a trifluoromethyl group at the 3-position and a fluorine atom at the 5-position .

Physical and Chemical Properties Analysis

The compound “1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine” has a molecular weight of 244.26 . More detailed physical and chemical properties are not available in the searched data.

科学的研究の応用

神経薬理学研究

TFMPPは、体温調節や心血管への影響など、3,4-メチレンジオキシメタンフェタミン(MDMA)と類似した薬理作用を示すことが知られています 。神経疾患の治療法の研究において重要なセロトニンの放出に関連する行動的および生理学的反応を理解するために、神経薬理学的研究で使用されてきました。

化学合成中間体

化学合成の中間体として、TFMPPは様々な化学化合物の製造に使用されています。 その構造は、位置選択的な修飾を可能にし、医薬品や農薬用の複雑な分子の合成に役立ちます 。

幻覚作用研究

TFMPPは、ヒトや動物における幻覚作用について研究されてきました。 この研究は、幻覚のメカニズムを理解し、精神疾患の新しい治療薬の開発につながる可能性があります 。

分析化学

分析化学では、TFMPPは質量分析法やその他の分析技術における基準化合物として、試料中の物質を特定および定量化するために使用できます 。

薬効増強

TFMPPのトリフルオロメチル基は、生物学的標的との相互作用を強化することで、薬効を高めることが示されています。 この特性は、特に、低用量でより効果的な薬剤の設計に役立ちます 。

法的および違法な使用

TFMPPは、特に薬物乱用の文脈において、法的および違法な用途について調べられています。 その効果を理解することは、誤用を抑制するための政策や対策の策定に役立ちます 。

作用機序

The mechanism of action of “1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine” is not specified in the searched data. The biological activities of similar compounds are often attributed to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

生化学分析

Biochemical Properties

1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serotonin receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT2C receptors . These interactions are primarily agonistic, meaning that 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine binds to these receptors and activates them, leading to downstream signaling effects.

Cellular Effects

The effects of 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter thermoregulation and produce anxiety-like responses in animal models . Additionally, 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine affects the cardiovascular system, albeit weakly, and can induce changes in locomotor activity and behavioral responses .

Molecular Mechanism

At the molecular level, 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine exerts its effects through specific binding interactions with biomolecules. It functions as a full agonist at serotonin receptors, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This binding leads to the activation of downstream signaling cascades, resulting in changes in gene expression and cellular responses. The compound also influences the release of neurotransmitters such as serotonin, further modulating cellular activity .

Temporal Effects in Laboratory Settings

The temporal effects of 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been shown to maintain its stability under controlled conditions, with minimal degradation observed . Long-term exposure to 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine can lead to sustained changes in cellular function, including alterations in circadian rhythms and behavioral patterns .

Dosage Effects in Animal Models

The effects of 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine vary with different dosages in animal models. At lower doses, the compound exhibits anxiolytic and anti-aggressive effects, while higher doses can induce hyperthermia, respiratory depression, and interference with the circadian system . Toxic or adverse effects, such as seizures and cardiovascular disturbances, have been observed at high doses, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4 . These metabolic processes result in the formation of various metabolites, which can influence the overall pharmacokinetic profile of the compound.

Transport and Distribution

The transport and distribution of 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it is distributed to various tissues, including the liver, kidneys, and lungs, where it can accumulate and exert localized effects.

Subcellular Localization

The subcellular localization of 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with intracellular receptors and signaling molecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, further modulating its biochemical effects.

特性

IUPAC Name |

1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F4N2/c13-11-6-9(5-10(7-11)12(14,15)16)8-18-3-1-17-2-4-18/h5-7,17H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWPMCOICDFRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC(=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B1449561.png)

![(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449566.png)

![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)

![tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1449572.png)

![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)